7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a bromobenzyl group, a diethylamino group, and a methyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide, diethylamine, and 3-methylxanthine.
Alkylation: The first step involves the alkylation of 3-methylxanthine with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Amination: The resulting intermediate is then subjected to amination with diethylamine. This step is usually performed under reflux conditions in a solvent like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine core and the diethylamino group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the diethylamino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the purine core.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrates or by binding to the active site. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(3-fluorobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(3-methylbenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 7-(3-bromobenzyl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-(diethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c1-4-22(5-2)16-19-14-13(15(24)20-17(25)21(14)3)23(16)10-11-7-6-8-12(18)9-11/h6-9H,4-5,10H2,1-3H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMVHGJITFLJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-95-2 |
Source
|
Record name | 7-(3-BROMOBENZYL)-8-(DIETHYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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